3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one
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Overview
Description
3-tert-butyl-1,3-diazaspiro[45]dec-1-en-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves the reaction of tert-butylamine with a suitable spirocyclic precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles like sodium azide and thiols are employed under mild to moderate conditions.
Major Products
Scientific Research Applications
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 8-tert-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione
- tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro dec-8-yl}-2,5-dimethyl benzenesulfonamide
Uniqueness
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)14-9-13-12(10(14)15)7-5-4-6-8-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRFLXQDPNYNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2(C1=O)CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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